6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide
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Overview
Description
6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide is a heterocyclic compound that features a fused imidazo-pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6,8-dichloropyridazine-3-carboxylic acid with suitable amines to form the desired carboxamide . The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylate
- 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid
- 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carboxamide group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
1220631-43-5 |
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Molecular Formula |
C7H4Cl2N4O |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C7H4Cl2N4O/c8-3-1-5(9)12-13-4(6(10)14)2-11-7(3)13/h1-2H,(H2,10,14) |
InChI Key |
GFRSPRRTFVGJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)C(=O)N)Cl |
Origin of Product |
United States |
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